molecular formula C8H11NO2 B2998426 2-(dimethylamino)benzene-1,4-diol CAS No. 50564-14-2

2-(dimethylamino)benzene-1,4-diol

Cat. No.: B2998426
CAS No.: 50564-14-2
M. Wt: 153.181
InChI Key: UWUNWZJAUUXNBQ-UHFFFAOYSA-N
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Description

2-(dimethylamino)benzene-1,4-diol, also known by its IUPAC name, is a chemical compound with the molecular formula C8H11NO2 It features a benzene ring substituted with a dimethylamino group at the 2-position and hydroxyl groups at the 1 and 4 positions

Scientific Research Applications

2-(dimethylamino)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the manufacture of polymers and other advanced materials

Mechanism of Action

Target of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that the compound might interact with biological targets that can undergo similar reactions.

Mode of Action

The mode of action of 2-(Dimethylamino)benzene-1,4-diol involves electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Tyrosine is modified by tyrosine hydroxylase to form DOPA . This suggests that this compound might be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (15318) and melting point (93-95°C) are known , which could influence its pharmacokinetic properties.

Result of Action

It’s known that the removal of a proton from the intermediate in the electrophilic aromatic substitution process yields a substituted benzene ring . This suggests that the compound might cause similar changes at the molecular level.

Safety and Hazards

DMAEMA is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

Future Directions

While specific future directions for “2-(Dimethylamino)hydroquinone” were not found, research on related compounds like DMAEMA and hydroquinone is ongoing, with a focus on their potential applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)benzene-1,4-diol typically involves the reaction of 2-nitrophenol with dimethylamine under reducing conditions. The nitro group is first reduced to an amino group, followed by methylation to introduce the dimethylamino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(dimethylamino)benzene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-9(2)7-5-6(10)3-4-8(7)11/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUNWZJAUUXNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50564-14-2
Record name 2-(dimethylamino)benzene-1,4-diol
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